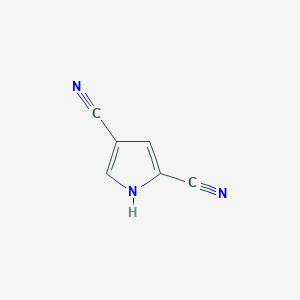

1H-Pyrrole-2,4-dicarbonitrile

Description

Significance of Pyrrole (B145914) Dinitriles in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and the development of novel therapeutics. scitechnol.com The pyrrole ring is a five-membered aromatic heterocycle that forms the core of many vital natural products, such as heme, chlorophyll, and vitamin B12. scitechnol.commdpi.comekb.eg This prevalence in nature underscores the biocompatibility and versatile chemical reactivity of the pyrrole scaffold, making its derivatives attractive targets for synthetic chemists. mdpi.comekb.eg

Within this class, pyrrole dinitriles are of particular interest. The nitrile group (-C≡N) is a strong electron-withdrawing group. The presence of two such groups on the pyrrole ring significantly modifies its electronic properties, creating a highly electron-deficient system. This electronic feature is crucial as it influences the molecule's reactivity and potential interactions with other chemical species. Furthermore, dinitriles are recognized as important intermediates in the high-temperature pyrolysis of pyrrole, a process relevant to understanding the formation of nitrogen oxides (NOx) from biomass and coal combustion. researchgate.net The strategic placement of nitrile groups on the pyrrole ring provides chemists with functional handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

Research Context and Scope of 1H-Pyrrole-2,4-dicarbonitrile

Research involving this compound primarily revolves around its utility as a synthetic intermediate. Its polyfunctional nature allows for selective chemical modifications, providing access to a wide range of new substituted heterocyclic compounds. scispace.com

One of the key applications demonstrated in the literature is its role as a precursor to other functionalized pyrroles. For instance, this compound can be reduced to form pyrrole-2,4-dicarboxaldehyde, another versatile synthetic building block. researchgate.net This transformation highlights the dinitrile's value in accessing different oxidation states and functional groups on the pyrrole core. The resulting dicarboxaldehyde can be a starting point for further reactions. cdnsciencepub.com

While direct biological applications of this compound itself are not extensively documented, its derivatives are subjects of significant interest. Structurally related aminopyrrole dinitriles are being explored for their potential pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. ontosight.ai The core structure is also used as a scaffold for creating dyes for applications like color photography. mdpi.comsemanticscholar.org This suggests that the this compound framework is a valuable starting point for developing new functional molecules.

Structural Basis for Advanced Research Interests

The advanced research interest in this compound is fundamentally rooted in its molecular structure. The molecule consists of a five-membered aromatic pyrrole ring substituted with two cyano (-C≡N) groups at the 2- and 4-positions. chemsynthesis.comnih.govchemsynthesis.com

The key structural features that drive its utility are:

Aromatic Heterocyclic Core: The pyrrole ring provides a stable, planar scaffold. Its aromaticity is a result of the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen lone pair).

Electron-Withdrawing Substituents: The two nitrile groups are strongly electron-withdrawing. This has a profound effect on the electron density of the pyrrole ring, making it electron-deficient. This influences its reactivity in electrophilic and nucleophilic substitution reactions.

Reactive Functional Groups: The nitrile groups themselves are reactive functionalities. They can undergo a variety of chemical transformations, such as reduction to amines or hydrolysis to carboxylic acids, providing pathways to a diverse range of derivatives. The cyano groups may also participate in hydrogen bonding with biological targets like proteins or nucleic acids, a feature explored in related molecules. ontosight.ai

The specific 2,4-substitution pattern creates a distinct regio- and stereochemistry, which can be exploited in designing complex molecules and directing further chemical reactions. It is this combination of a stable aromatic core with powerful, reactive functional groups that makes this compound a valuable and versatile compound in the toolkit of synthetic organic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74023-87-3 | chemsynthesis.comchemsynthesis.combldpharm.com |

| Molecular Formula | C₆H₃N₃ | chemsynthesis.comchemsynthesis.com |

| Molecular Weight | 117.11 g/mol | chemsynthesis.comchemsynthesis.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3/c7-2-5-1-6(3-8)9-4-5/h1,4,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQGPAMUUQAEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341810 | |

| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74023-87-3 | |

| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 2,4 Dicarbonitrile and Its Derivatives

Cyclization with Triethyl Orthoacetate

While specific details on the use of triethyl orthoacetate for the direct synthesis of 1H-Pyrrole-2,4-dicarbonitrile are not extensively documented in the provided results, the use of orthoesters in the synthesis of heterocyclic compounds is a well-established strategy. semanticscholar.org For instance, 3-aminopyrrole derivatives can be reacted with triethyl orthoformate to construct a pyrimidine (B1678525) ring fused to the pyrrole (B145914), indicating the reactivity of aminopyrroles with orthoesters. semanticscholar.org

Reactions Involving Brominated Nitrile Precursors

The synthesis of pyrrole dicarbonitriles can be achieved through cyclization reactions involving brominated precursors. For example, the glycosylation of 2-bromo-5-ethoxymethyleneamino-pyrrole-3,4-dicarbonitrile has been demonstrated, showcasing the utility of brominated pyrrole dicarbonitriles as synthetic intermediates. researchgate.net While this example focuses on further functionalization rather than the initial synthesis of the pyrrole ring, it highlights the role of brominated nitriles in this area of chemistry.

Tetracyanoethylene (TCNE) and Halogen Acid Pathways

Tetracyanoethylene (TCNE) serves as a versatile building block in the synthesis of various nitrogen-containing heterocycles. One established method involves the three-component reaction of TCNE, a ketone, and a hydrogen halide to produce 2-halopyridine-3,4-dicarbonitriles. researchgate.net While this leads to a pyridine (B92270) ring, it demonstrates the principle of constructing a dinitrile-substituted heterocycle from TCNE.

Reductive Ring Contraction Methods

Reductive ring contraction represents a powerful strategy for the synthesis of substituted pyrroles. This approach often involves the transformation of larger heterocyclic systems into the five-membered pyrrole core. One notable example is the synthesis of polysubstituted pyrroles from nitroalkenes. This method proceeds through a [4+2]-cycloaddition with enol ethers to form six-membered cyclic nitronates, which then undergo a reductive ring contraction using reagents like Raney nickel in acetic acid or ethanol (B145695) to yield the desired pyrrole derivatives. researchgate.net This process is applicable to a variety of nitroalkenes and enol ethers, accommodating both electron-rich and electron-poor substituents. researchgate.net

Another documented ring contraction method involves the transformation of pyridazine (B1198779) derivatives. For instance, 2-aminopyrrole-3-carbonitriles can be produced through the reduction of iminopyridazines or dihydropyridazines. ekb.eg Similarly, pyridazine C-nucleosides have been successfully converted to their corresponding pyrrole analogues. ekb.eg The transformation of 2,5-diaminothiophene-3,4-dicarbonitrile in an alkaline medium also leads to a pyrrole derivative, specifically 5-amino-2-mercaptopyrrole-3,4-dicarbonitrile, showcasing the versatility of ring transformation reactions in accessing functionalized pyrroles. ekb.eg

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.net These reactions are highly valued for their ability to generate structural diversity and minimize waste. researchgate.net

Several MCRs have been developed for the synthesis of functionalized pyrroles. scispace.com For example, a novel one-pot, three-component synthesis of 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives has been achieved by reacting β-dicarbonyl compounds with arylglyoxals in the presence of ammonium (B1175870) acetate (B1210297) in water at room temperature. organic-chemistry.org This method is noted for its environmentally friendly conditions and broad substrate scope. organic-chemistry.org

Another efficient MCR for the synthesis of N-arylpyrrole-3-carbaldehydes involves a sequential proline-catalyzed Mannich reaction-cyclization between succinaldehyde (B1195056) and in situ generated imines, followed by an IBX-mediated oxidative aromatization. scispace.com This one-pot protocol has demonstrated practical utility on a gram scale. scispace.com Furthermore, ultrasound irradiation has been utilized to promote the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, which can be precursors to pyrrole systems, highlighting the role of modern techniques in enhancing MCRs. researchgate.net While direct MCRs for this compound are not explicitly detailed in the provided context, the principles of MCRs are clearly applicable to the synthesis of highly substituted pyrrole rings.

Functionalization and Precursor Strategies

The synthesis of this compound and its derivatives often relies on the functionalization of pre-existing pyrrole rings or the use of carefully designed precursors.

Bromination is a key reaction for introducing functional handles onto the pyrrole ring, which can then be further elaborated. The synthesis of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is a relevant example. researchgate.net This compound can be synthesized, and its bromo-substituent serves as a reactive site for subsequent transformations. For instance, the condensation of 2-amino-5-bromo-3,4-dicyanopyrrole with formamidine (B1211174) acetate yields a 4-amino-pyrrolo[2,3-d]pyrimidine derivative, demonstrating the utility of the brominated precursor. ekb.eg The bromination of pyrrole derivatives can be achieved using various reagents, and the regioselectivity is often influenced by the substituents already present on the pyrrole ring. acs.orgcdnsciencepub.com

Achieving regioselectivity in the bromination of pyrroles can be challenging due to the high reactivity of the pyrrole ring. rsc.org The use of protecting groups on the pyrrole nitrogen is a common strategy to control the position of electrophilic substitution. rsc.orgrsc.org Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl or benzenesulfonyl), decrease the electron density of the pyrrole ring, which can enhance stability and direct bromination to specific positions. researchgate.net For example, N-tosyl-pyrrole treated with bromine under acidic conditions can yield N-tosyl-3-bromopyrrole. rsc.org Similarly, the N-Boc protecting group can be used to synthesize N-Boc-3-bromopyrrole from N-TIPS-3-bromopyrrole via protecting group exchange. rsc.org The choice of protecting group and brominating agent can significantly influence the outcome of the reaction, allowing for the selective synthesis of different bromo-pyrrole isomers. acs.orgrsc.org

Table 1: Regioselective Bromination of C-2 Acylated Pyrroles

| Entry | C-2 Substituent | Brominating Agent | Solvent | Regioselectivity (C-4 : C-5) | Predominant Product |

|---|---|---|---|---|---|

| 1 | Trichloroacetyl | NBS | THF | >10:1 | C-4 Bromo |

| 2 | Ester | NBS | THF | >10:1 | C-4 Bromo |

| 3 | Carboxamide | TBABr₃ | CH₂Cl₂ | 1:16 | C-5 Bromo |

| 4 | Carboxamide | PHP | - | 1:6 | C-5 Bromo |

Data derived from research on regioselective bromination of pyrroles. acs.org NBS: N-Bromosuccinimide, TBABr₃: Tetrabutylammonium tribromide, PHP: Pyridinium hydrobromide perbromide

While "reductive bromination" is not a standard term, the concept can be interpreted as the removal of bromine atoms from a poly-brominated pyrrole in a controlled, reductive manner to achieve a desired bromination pattern. Catalytic hydrogenation is a successful method for the reductive removal of bromine from the pyrrole ring. cdnsciencepub.comcdnsciencepub.com It has been observed that the 5-bromo substituent is removed more rapidly than the 4-bromo substituent. cdnsciencepub.com This differential reactivity allows for the reduction of 4,5-dibromo compounds to a mixture where the 4-bromo derivative is the predominant species. cdnsciencepub.com Zinc dust in acetic acid has also been used for reductive debromination, though catalytic hydrogenation is often more effective. cdnsciencepub.com This technique provides a pathway to selectively brominated pyrroles that might be difficult to obtain through direct electrophilic bromination.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. In the context of pyrrole synthesis, this includes the use of greener solvents, catalysts, and energy sources.

The use of water as a reaction medium is a significant step towards sustainable chemistry. organic-chemistry.org As mentioned earlier, the one-pot synthesis of certain pyrrole derivatives has been successfully carried out in water at room temperature. organic-chemistry.org Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. researchgate.net They are often biodegradable, non-toxic, and can be derived from natural sources. researchgate.net

The development of sustainable syntheses of N-alkyl-pyrrolecarboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones is a prime example of green chemistry principles in action. polimi.it These reactions can be performed under solvent-free conditions or in aqueous solutions, using primary amines to form the pyrrole ring. polimi.it This approach leverages renewable starting materials to produce valuable pyrrole compounds. polimi.it

Furthermore, the use of ultrasound and microwave irradiation can accelerate reaction times and improve yields, often under milder conditions than traditional heating. ekb.egresearchgate.net The application of these technologies in multicomponent reactions for pyrrole synthesis exemplifies the drive towards more efficient and sustainable chemical processes. researchgate.net

Green Chemistry Initiatives in Pyrrole Dicarbonitrile Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrrole derivatives to minimize environmental impact. A primary focus has been the replacement of hazardous organic solvents with more benign alternatives. Water has been successfully utilized as a solvent in one-pot, three-component reactions to produce highly functionalized pyrroles, offering an environmentally friendly approach. organic-chemistry.org Such aqueous methods often proceed at room temperature, reducing energy consumption compared to traditional techniques that require harsh conditions. organic-chemistry.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating the synthesis of pyrrole derivatives. pensoft.net This technique significantly reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. jst.go.jpmdpi.com For instance, the synthesis of certain 3-aminopyrrole derivatives under thermal conditions required 8–10 hours, whereas microwave irradiation accomplished the reaction in approximately 30 minutes with good yields ranging from 75–87%. jst.go.jp In another example, the yield for a 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one derivative increased dramatically from 23% under conventional heating to 86% using microwave assistance. mdpi.com

Microwave synthesis can also be combined with green chemistry principles, such as performing reactions under solvent-free conditions. pensoft.net The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. pensoft.net

| Product Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| 3-Aminopyrrole derivative | 8–10 h, Not specified | ~30 min, 75–87% | jst.go.jp |

| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | Not specified, 23% | Not specified, 86% | mdpi.com |

| Pyrrole-3-amides | Not specified | Rapid cyclization reported | pensoft.net |

| Diethyl 1-[(Z)-2-amino-1,2-dicyanoethenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | 24 h, 73% | Not specified, 95% | nih.gov |

Sonochemical Synthesis Protocols

Sonochemistry, which utilizes ultrasound to induce chemical reactions, offers another green and efficient route to pyrrole synthesis. researchgate.netmdpi.com Ultrasound-assisted synthesis can accelerate reactions, improve yields, and often allows for milder reaction conditions. mdpi.commdpi.com Notably, some sonochemical methods for synthesizing polysubstituted pyrroles proceed in aqueous media without the need for a catalyst. researchgate.net

In one reported protocol, an ultrasonic cleaning bath (40 kHz) was used to promote the one-pot synthesis of tetrasubstituted pyrrole derivatives in water, achieving good yields of 88–93% in short reaction times. researchgate.net The mechanism of sonochemistry involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with high temperatures and pressures, thereby accelerating the reaction rate. mdpi.com This technique is recognized for its environmental benefits, including reduced reaction times and the use of water as a solvent. mdpi.com

Continuous Flow Synthesis Methods

Continuous flow chemistry is a modern synthetic technology that offers significant advantages in efficiency, safety, and scalability for the production of pyrroles and their derivatives. scispace.comsyrris.comnih.gov In a continuous flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and yields. richmond.edu

The benefits of continuous flow synthesis align well with green chemistry principles, as it is highly efficient, atom-economical, and reduces waste streams. scispace.comnih.gov This technology has been successfully applied to the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives in a one-step process directly from commercially available starting materials, which is a significant improvement over multi-step batch syntheses. scispace.comsyrris.comnih.gov For example, a flow process employing β-chloroenals as precursors for polysubstituted pyrroles was optimized to be performed at 145°C with a 30-minute residence time, resulting in high yields. richmond.edu

Yield Optimization and Process Scalability

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the scalability of synthetic processes for this compound and its derivatives. Key factors that are often manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Selection Effects on Reaction Efficiency

The choice of solvent can significantly impact the efficiency and yield of pyrrole synthesis. In the synthesis of 3-amino-1-aryl-1H-pyrrole-2,4-dicarbonitrile derivatives, ethanol has been commonly used as the solvent, leading to high yields of 82-91%. modernscientificpress.com Toluene has also been employed as a solvent in the synthesis of 1-methylpyrrole-2-carbonitrile, resulting in a 95% yield in a solution that was then further processed. google.com

The principles of green chemistry have driven research into more environmentally friendly solvents. Water has been demonstrated as an excellent solvent for the one-pot synthesis of some tetrasubstituted pyrrole derivatives, particularly in ultrasound-assisted reactions. researchgate.net Similarly, ethanol is often preferred over more hazardous solvents like acetonitrile (B52724) due to its lower toxicity and environmental impact. mdpi.com The polarity of the solvent can also play a role; for instance, polar solvents like DMSO and DMF can influence interactions with the pyrrole core. nih.gov

| Pyrrole Derivative | Solvent | Yield | Reference |

|---|---|---|---|

| 3-Amino-1-phenyl-1H-pyrrole-2,4-dicarbonitrile | Ethanol | 88% | modernscientificpress.com |

| 3-Amino-1-(4-chlorophenyl)-1H-pyrrole-2,4-dicarbonitrile | Ethanol | 84% | modernscientificpress.com |

| 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile | Ethanol | 91% | modernscientificpress.com |

| 1-Methylpyrrole-2-carbonitrile | Toluene | 95% (in solution) | google.com |

| Tetrasubstituted pyrrole derivatives | Water (ultrasound-assisted) | 88–93% | researchgate.net |

Temperature and Stoichiometry Control

Precise control over temperature and reactant stoichiometry is fundamental for optimizing the synthesis of pyrrole carbonitriles. For the synthesis of 1-methylpyrrole-2-carbonitrile, a related compound, the reaction between 1-methylpyrrole (B46729) and chlorosulfonyl isocyanate is preferably performed at or below 0°C. google.com Maintaining a low temperature helps to control the exothermic nature of the reaction and minimize side product formation. The molar ratio of the reactants is also critical, with a stoichiometry of approximately 1:1 being optimal for this particular transformation. google.com

For other pyrrole syntheses, such as alkylation reactions to produce 4-substituted-pyrrole-2-carbaldehyde compounds, the temperature range can be broader, typically between -20°C and 60°C. google.com The ideal temperature is a balance between achieving a reasonable reaction rate (e.g., completion within a few hours) and avoiding undesirable side reactions like self-condensation. google.com

Based on a comprehensive search of available scientific literature, there is no specific information regarding the advanced applications of the chemical compound This compound in the fields of organic semiconductors, Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), charge transport layer development, or supramolecular assemblies.

The search results indicate that while the broader class of pyrrole-containing compounds is extensively researched and utilized in materials science and organic electronics, data and research findings pertaining specifically to the this compound isomer in these advanced applications are not present in the public domain. Therefore, it is not possible to generate an article that adheres to the requested outline and focuses solely on this compound.

Advanced Applications of 1h Pyrrole 2,4 Dicarbonitrile in Materials Science and Organic Electronics

Functional Materials Development

Coordination Polymers and Metal-Organic Frameworks

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.commdpi.comnih.gov The ability to tune the structure and function of these materials by choosing specific metal nodes and organic linkers has made them promising for applications in gas storage, separation, and catalysis. mdpi.comrsc.org

While the use of ligands such as pyridine-dicarboxylic acids and elongated bipyridines in the assembly of CPs and MOFs is well-documented, the application of 1H-Pyrrole-2,4-dicarbonitrile as a primary organic linker is not yet extensively reported in the literature. nih.govnih.gov However, the molecular structure of this compound presents significant potential for its use in this field. The compound features two key potential coordination sites: the nitrogen atom of the pyrrole (B145914) ring and the nitrogen atoms of the two nitrile groups. The presence of multiple functional groups suggests a potential for coordination with metal ions. cymitquimica.com The dinitrile functionality, in particular, could allow the molecule to act as a bridging ligand between metal centers, analogous to how dicarboxylate linkers form extended networks. The precise coordination mode would depend on the metal ion's properties and the reaction conditions, potentially leading to the formation of novel one-dimensional, two-dimensional, or three-dimensional frameworks with unique topologies and properties.

Self-Assembly Studies

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. In the context of crystal engineering, understanding these interactions is key to designing materials with specific solid-state structures and properties. For pyrrole derivatives, hydrogen bonding is a dominant directional force in their self-assembly.

Studies on related compounds, such as pyrrole-2-carboxylates, have demonstrated the critical role of N-H···O hydrogen bonds in forming predictable supramolecular synthons. researchgate.net The specific structure of these assemblies, whether they form corrugated tapes or two-dimensional layers, can be controlled by the nature of the substituents on the pyrrole ring. researchgate.net

For this compound, the potential for self-assembly is governed by a different set of interactions. The primary interactions would likely include:

N-H···N Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the cyano groups can act as acceptors. This could lead to the formation of chains or more complex networks.

Dipole-Dipole Interactions: The two nitrile groups create a significant molecular dipole, which can direct the packing of molecules in the solid state.

π-π Stacking: The aromatic pyrrole rings can interact through π-π stacking, further stabilizing the assembled structure.

The interplay of these forces would dictate the final supramolecular architecture, making this compound an interesting candidate for studies in crystal engineering and the development of new self-assembled materials.

Aggregation-Induced Emission (AIE) Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is in stark contrast to the aggregation-caused quenching (ACQ) observed in many traditional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and activates the radiative pathway. nih.govacs.orgrsc.org

Pyrrole derivatives have emerged as a significant class of AIE-active materials, often referred to as AIEgens. For instance, aryl-substituted pyrroles like pentaphenylpyrrole exhibit enhanced emission in aggregates due to a twisted molecular configuration that restricts intramolecular rotation. nih.govacs.org Similarly, derivatives of diketopyrrolopyrrole (DPP) have been designed to show AIE properties for applications in highly fluorescent films. rsc.org Furthermore, the AIE phenomenon has been extended to induce room-temperature phosphorescence in certain pyrrole derivatives, a property termed aggregation-induced phosphorescence (AIP), which is valuable for advanced bioimaging applications. nih.gov

The this compound scaffold is a promising core for designing novel AIEgens. By attaching bulky, rotatable groups (such as phenyl rings) to the pyrrole core, the resulting molecule could be engineered to be non-emissive in solution but highly fluorescent in an aggregated state. The electron-withdrawing nature of the dinitrile groups would also heavily influence the molecule's electronic structure, allowing for the tuning of the emission color and quantum yield.

Optical and Electronic Property Modulation

Tunable Optoelectronic Properties

The ability to systematically modify the optical and electronic properties of organic molecules is fundamental to their application in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Pyrrole-based conjugated materials are highly tailorable in this regard. rsc.org The optoelectronic properties of these systems can be fine-tuned through synthetic modification of the core pyrrole structure or its peripheral substituents. kennesaw.edunih.gov

Research on pyrrolo[3,2-b]pyrrole (B15495793) derivatives has shown that attaching different functional groups—ranging from electron-donating (e.g., methoxy) to electron-withdrawing (e.g., nitro)—to peripheral aromatic rings allows for precise control over the material's UV-vis absorption spectrum and electrochemical oxidation potentials. kennesaw.edunih.gov This control extends to the properties of the molecules in their oxidized states, which is important for electrochromic applications. nih.gov Theoretical studies using Density Functional Theory (DFT) have further affirmed that the optoelectronic properties of pyrrole-based compounds can be predictably tuned by the strategic choice of substituents. researchgate.net The incorporation of different aromatic units like thiophene (B33073) or benzothiadiazole into pyrrole-containing polymers can shift the material from having localized excitations to exhibiting donor-acceptor charge-transfer characteristics. rsc.org

In this compound, the two nitrile groups act as potent electron-withdrawing moieties. This intrinsically endows the core with specific electronic characteristics. Further functionalization at other positions of the pyrrole ring would provide a powerful method for modulating the HOMO/LUMO energy levels, absorption and emission wavelengths, and charge transport properties, making it a versatile building block for a wide range of organic electronic materials. rsc.orgrsc.org

Two-Photon Absorption Characteristics

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic excitation that would typically require a single photon of twice the energy. Materials with high 2PA cross-sections (δ) are in demand for applications such as 3D microfabrication, optical data storage, and high-resolution fluorescence microscopy. ucf.eduresearchgate.net

The pyrrole ring is a key component in the design of many organic chromophores with strong 2PA activity. The design strategy often involves creating molecules with a donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architecture, where the pyrrole can act as a donor or part of the π-conjugated bridge. ucf.edunih.gov For example, a dipolar chromophore incorporating a pyrrole as an auxiliary donor has been shown to exhibit a very large peak 2PA cross-section of approximately 1500 GM (Göppert-Mayer units). ucf.edu Derivatives of diketo-pyrrolo-pyrrole have also been optimized to achieve 2PA cross-sections in the range of 1000 GM. researchgate.net Furthermore, nanoparticles formulated from certain tetraphenylpyrrole derivatives demonstrate 2PA, enabling their use as probes for deep-tissue imaging. nih.gov

The this compound core, with its inherent electron-accepting character due to the nitrile groups, is an excellent candidate for incorporation into new 2PA chromophores. By combining it with strong electron-donating groups, novel D-A type materials with potentially high 2PA cross-sections could be developed.

Table 1: Two-Photon Absorption (2PA) Properties of Selected Pyrrole Derivatives

| Compound Class | Peak 2PA Cross-Section (δ) | Wavelength (nm) | Reference |

|---|---|---|---|

| Dipolar Chromophore with Pyrrole Donor | ~1500 GM | ~1440 | ucf.edu |

| Diketo-pyrrolo-pyrrole Derivative | ~1000 GM | Not Specified | researchgate.net |

| Phenothiazin-N-yl-capped DPP | ~3500 GM | ~950 | researchgate.net |

Exciton (B1674681) Dissociation and Reorganization Energy in Materials

In organic electronic devices such as solar cells, the efficiency of charge generation is critically dependent on the dissociation of photogenerated excitons (bound electron-hole pairs) into free charge carriers. nih.gov Two key parameters that govern these processes are the exciton binding energy and the reorganization energy (λ). Reorganization energy is the energy required to relax the geometry of a molecule after it has gained or lost an electron; a low reorganization energy is highly desirable as it facilitates faster charge transport. nih.gov

Studies on materials for organic solar cells have shown that designing acceptor molecules with small reorganization energies is a critical strategy for minimizing energy loss during charge separation and reducing non-radiative recombination. nih.gov In donor-acceptor systems, a low exciton binding energy and a negative Gibbs free energy change for charge transfer promote facile exciton dissociation at the interface. researchgate.net

Pyrrole-based materials, particularly fused systems like dithieno[3,2-b:2′,3′-d]pyrrole (DTP), are extensively used in high-performance organic electronics. researchgate.net The rigid and planar nature of such fused heterocyclic systems often leads to low reorganization energies, which is beneficial for charge mobility. The this compound molecule, being a compact and rigid heterocyclic structure, is expected to have a relatively low internal reorganization energy. This intrinsic property makes it an attractive building block for creating new semiconductor materials where efficient charge transport is paramount, such as in organic field-effect transistors (OFETs) and low energy loss organic solar cells.

Advanced Materials Processing

Thin Film Deposition Techniques

There is no specific information available in the searched scientific literature detailing the use of this compound in thin film deposition. General techniques for depositing thin films of organic materials include physical vapor deposition (PVD) methods like thermal evaporation and sputtering, as well as chemical vapor deposition (CVD). For polymeric films, solution-based methods such as spin coating and dip coating are common. However, the successful application of these techniques requires specific knowledge of the material's thermal stability, solubility, and reactivity, none of which is documented for this compound in the context of film deposition.

Electropolymerization for Conductive Polymers

Similarly, there are no available research findings on the electropolymerization of this compound. The electropolymerization of pyrrole is a well-established process where the monomer is oxidized at an electrode surface to form a conductive polymer film. rsc.orgresearchgate.net The mechanism and the properties of the resulting film are highly dependent on factors such as the solvent, electrolyte, and the presence of substituents on the pyrrole ring. rsc.org The strong electron-withdrawing nature of the dicarbonitrile groups would likely increase the oxidation potential of the this compound monomer, making electropolymerization more difficult to achieve compared to pyrrole itself. Detailed electrochemical studies would be required to determine the feasibility and optimal conditions for its polymerization and to characterize the electrical and material properties of the resulting polymer, but such studies have not been found.

Due to the absence of specific research on this compound in these advanced applications, no detailed research findings or data tables can be provided.

Spectroscopic and Analytical Characterization Techniques for 1h Pyrrole 2,4 Dicarbonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The spectrum reveals the presence of specific functional groups. For 1H-Pyrrole-2,4-dicarbonitrile, the key functional groups are the N-H bond of the pyrrole (B145914) ring, the C-H bonds, the C=C and C-N bonds within the ring, and the two nitrile (C≡N) groups.

The expected characteristic IR absorption bands are:

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring are anticipated to appear as weak to moderate bands just above 3000 cm⁻¹.

Nitrile (C≡N) Stretching: A sharp, strong absorption band is characteristic of the nitrile group and is expected in the range of 2220-2260 cm⁻¹. The presence of two nitrile groups may lead to a single intense band or two closely spaced bands.

C=C and C-N Stretching: Vibrations corresponding to the C=C and C-N stretching of the pyrrole ring would produce several bands of variable intensity in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (stretch) | 3300 - 3500 | Moderate |

| Aromatic C-H (stretch) | > 3000 | Weak to Moderate |

| Nitrile (C≡N stretch) | 2220 - 2260 | Strong, Sharp |

| C=C / C-N (ring stretch) | 1400 - 1600 | Variable |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. The nitrile group's symmetric stretching vibration is typically strong and easily observable in Raman spectra. The symmetric vibrations of the pyrrole ring, often referred to as "ring breathing" modes, are also expected to be prominent. Due to the molecule's lower symmetry, many vibrational modes are expected to be active in both IR and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. This compound has three protons: one attached to the nitrogen (N-H) and two attached to the carbons of the pyrrole ring (C-H).

N-H Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the downfield region, potentially between 8.0 and 12.0 ppm.

Pyrrole Ring Protons: The two C-H protons on the pyrrole ring are in different chemical environments. The proton at position 5 (H-5) is adjacent to the nitrogen and a carbon bearing a nitrile group. The proton at position 3 (H-3) is between the two nitrile-bearing carbons. Both protons are expected to be in the aromatic region (typically 6.0-8.0 ppm). The strong electron-withdrawing effect of the two nitrile groups would deshield these protons, shifting their signals downfield compared to unsubstituted pyrrole. H-3 would likely be the most downfield of the two ring protons. Splitting patterns (coupling) would be observed between H-3 and H-5.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH | 8.0 - 12.0 | Broad Singlet |

| H -3 | 7.0 - 8.0 | Doublet |

| H -5 | 6.5 - 7.5 | Doublet |

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. This compound has six carbon atoms: four in the pyrrole ring and two in the nitrile groups.

Nitrile Carbons (C≡N): The carbons of the nitrile groups are expected to appear in the range of 110-125 ppm.

Pyrrole Ring Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing nitrile groups (C-2 and C-4) will be significantly deshielded and shifted downfield. The other two carbons (C-3 and C-5) will also be in the aromatic region but at a relatively higher field than C-2 and C-4. Quaternary carbons (C-2 and C-4) typically show weaker signals than protonated carbons (C-3 and C-5).

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C -2, C -4 | 120 - 140 | Quaternary, attached to -CN |

| C -3, C -5 | 110 - 130 | Protonated carbons |

| C ≡N | 110 - 125 | Nitrile carbons |

Two-Dimensional NMR Techniques (HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, also known as HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HMQC spectrum would show correlations between the proton at H-3 and the carbon at C-3, and between the proton at H-5 and the carbon at C-5. This would confirm their direct one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different parts of the molecule. For example, the proton at H-3 would be expected to show correlations to the carbons at C-2, C-4, and C-5, as well as to the carbon of the nitrile group at position 4. Similarly, the N-H proton could show correlations to C-2 and C-5. These long-range correlations would confirm the substitution pattern of the nitrile groups on the pyrrole ring.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of molecules through fragmentation analysis.

The molecular formula of this compound is C6H3N3, corresponding to a calculated molecular weight of approximately 117.11 g/mol chemsynthesis.comnih.govchemsynthesis.com. In a mass spectrometry experiment, this would be observed as the molecular ion peak, [M]+•, at a mass-to-charge ratio (m/z) of 117. The odd nominal molecular weight is consistent with the Nitrogen Rule, which states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass.

While a specific experimental mass spectrum for this compound is not detailed in the reviewed literature, a fragmentation pathway can be predicted based on the known fragmentation patterns of pyrrole and nitrile-containing compounds. Upon ionization, the molecular ion would likely undergo fragmentation through characteristic pathways:

Loss of Hydrogen Cyanide (HCN): A primary fragmentation route would be the elimination of a molecule of hydrogen cyanide (HCN, 27 Da). This can occur from the cleavage of one of the nitrile groups along with a hydrogen atom from the ring or the pyrrolic nitrogen. A subsequent loss of a second HCN molecule is also plausible.

Ring Cleavage: The pyrrole ring itself can undergo fission, leading to various smaller charged fragments.

Loss of Cyano Radical (•CN): The molecule may also lose a cyano radical (•CN, 26 Da), resulting in a fragment ion at m/z 91.

The precise fragmentation pattern and the relative abundance of the resulting ions would provide valuable information for confirming the structure and connectivity of the molecule.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C6H3N3 | chemsynthesis.comnih.gov |

| Molecular Weight | 117.11 g/mol | chemsynthesis.comnih.govchemsynthesis.com |

| Predicted Molecular Ion (m/z) | 117 | - |

| Common Predicted Fragments | [M-HCN]+•, [M-2HCN]+•, [M-CN]+ | - |

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the three-dimensional atomic arrangement of a crystalline solid, offering unparalleled insight into molecular geometry and intermolecular interactions.

While specific crystallographic data for this compound has not been reported in the surveyed literature, single-crystal X-ray crystallography remains the gold standard for its structural elucidation. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of each atom in the crystal lattice can be determined.

This analysis would unequivocally confirm the planarity of the pyrrole ring and provide precise measurements of bond lengths and angles. For instance, it would detail the C-C and C-N bond distances within the pyrrole ring, as well as the geometry of the C-C≡N nitrile substituents. For related compounds like 1H-Pyrrole-2-carboxylic acid, this method has been used to determine key structural features, such as the near co-planar arrangement of the pyrrole ring and its substituent nih.gov.

Beyond individual molecular structure, X-ray crystallography reveals how molecules are arranged in the solid state. This crystal packing is governed by non-covalent intermolecular forces. For this compound, the key interactions expected to direct the crystal packing are hydrogen bonds and dipole-dipole interactions.

The pyrrole N-H group is a classic hydrogen bond donor. The nitrogen atoms of the two nitrile groups are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of N-H···N hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional architectures. The analysis of these interactions is crucial for crystal engineering, as the packing arrangement profoundly influences the material's physical properties, such as melting point, solubility, and solid-state reactivity.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within a molecule, providing information about its conjugated system and photophysical properties.

The UV-Vis absorption spectrum of a molecule arises from the promotion of electrons from lower to higher energy orbitals upon absorption of light. The parent pyrrole molecule exhibits a strong π-π* absorption band around 205-210 nm researchgate.net. For this compound, the presence of two nitrile groups in conjugation with the pyrrole ring is expected to influence this absorption significantly.

The nitrile groups act as auxochromes that extend the π-conjugated system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the π-π* transition would require less energy, resulting in a shift of the absorption maximum (λmax) to a longer wavelength, an effect known as a bathochromic or red shift.

Many pyrrole derivatives are known to be fluorescent, meaning they emit light after being electronically excited nih.govnih.gov. An investigation into the fluorescence spectroscopy of this compound would involve measuring its emission spectrum after excitation at its absorption maximum. The resulting spectrum would reveal the characteristic emission wavelength(s) and the quantum yield, which is a measure of the efficiency of the fluorescence process. The fluorescence properties are often sensitive to the local environment, such as solvent polarity, and can be influenced by intermolecular interactions in the solid state.

| Spectroscopic Technique | Predicted Observation | Basis for Prediction |

|---|---|---|

| UV-Vis Absorption | λmax > 210 nm, bathochromic shift compared to pyrrole. | Extended conjugation from two nitrile groups. |

| Fluorescence Emission | Potential for fluorescence upon excitation. | Known fluorescence of many substituted pyrrole derivatives nih.govnih.gov. |

Photophysical Property Determination (e.g., Quantum Yields)

The determination of photophysical properties, such as the fluorescence quantum yield, is crucial for understanding the light-emitting characteristics of a compound. This measurement quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For related pyrrole derivatives, these properties are influenced by the molecular structure and substituents, which affect the electronic transitions. nih.gov However, no experimental studies detailing the quantum yield or other photophysical parameters for this compound could be located.

Surface and Electrochemical Characterization

Surface and electrochemical analyses are vital for applications in materials science, particularly for thin films, sensors, and electronic devices. These techniques probe the elemental composition of surfaces and the redox behavior of the compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS spectrum is obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For this compound, an XPS analysis would provide the atomic percentages of carbon and nitrogen, and high-resolution scans of the C 1s and N 1s regions would offer insight into the chemical bonding environments, distinguishing between the pyrrolic nitrogen and the nitrile nitrogen atoms. Despite the utility of this technique, no published XPS data for this compound is available.

Potentiostatic Polarization: This technique is typically used to evaluate the corrosion resistance of materials. By applying a constant potential and measuring the resulting current, one can understand the electrochemical stability of a compound or a coating on a conductive substrate.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful method for characterizing the properties of materials and their interfaces with electronically conducting media. mdpi.com By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, a complex impedance spectrum is generated. This data can be modeled with an equivalent electrical circuit to determine properties such as charge transfer resistance, double-layer capacitance, and diffusion characteristics.

Specific studies employing these electrochemical methods on this compound have not been found in the scientific literature.

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for investigating the redox properties of a species in solution. A cyclic voltammogram provides information on the oxidation and reduction potentials of a molecule and can offer insights into the stability of its redox states. For a compound like this compound, CV could reveal its electron-accepting or donating capabilities, which is critical for its potential use in organic electronics. While CV has been extensively used to study the electropolymerization of pyrrole and the behavior of its derivatives, specific voltammograms and redox potential data for this compound are not present in the available literature. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 1h Pyrrole 2,4 Dicarbonitrile

Reactivity and Mechanism Predictions

Bond Dissociation Energies and Stability Assessments:Specific calculated bond dissociation energies or detailed stability assessments for 1H-Pyrrole-2,4-dicarbonitrile are not present in the reviewed literature.

While general principles of computational chemistry could be used to hypothesize the properties of this molecule based on the pyrrole (B145914) scaffold and the electron-withdrawing nature of the two nitrile groups, this would be speculative and would not adhere to the instruction to provide detailed research findings. Further original research would be required to generate the specific data requested for this compound.

Spectroscopic Property Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic behavior of molecules, providing insights that complement and guide experimental work. For this compound, theoretical predictions of its vibrational and nuclear magnetic resonance spectra are crucial for its characterization and for understanding its molecular structure and bonding.

Theoretical Vibrational Spectroscopy Assignments

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in infrared (IR) and Raman spectroscopy. These calculations can predict the frequencies and intensities of the vibrational bands, which correspond to specific molecular motions such as stretching, bending, and torsional modes of the chemical bonds.

For a molecule like this compound, the vibrational spectrum is expected to show characteristic bands for the C≡N (nitrile) stretching, N-H stretching, and various vibrations of the pyrrole ring. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed assignment of these modes. The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations.

Below is an illustrative table of predicted vibrational frequencies for a related molecule, 2-cyanopyrrole, which serves as a model to understand the expected vibrational modes for this compound. The presence of a second nitrile group in the target molecule would introduce additional complexity and shifts in these frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Unscaled | Predicted Frequency (cm⁻¹) - Scaled | Description |

|---|---|---|---|

| ν(N-H) | 3650 | 3504 | N-H stretching |

| ν(C≡N) | 2350 | 2256 | Nitrile C≡N stretching |

| ν(C=C) | 1600 | 1536 | Pyrrole ring C=C stretching |

| δ(N-H) | 1450 | 1392 | N-H in-plane bending |

| ν(C-N) | 1300 | 1248 | Pyrrole ring C-N stretching |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These predictions are invaluable for assigning experimental spectra and confirming molecular structures.

For this compound, the ¹H NMR spectrum would be expected to show signals for the N-H proton and the protons on the pyrrole ring. The ¹³C NMR spectrum would display signals for the carbon atoms of the pyrrole ring and the two nitrile groups. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the nitrile groups is expected to significantly influence the chemical shifts of the ring protons and carbons.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for 2-cyanopyrrole as an illustrative example. The actual values for this compound would be further influenced by the second cyano group.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 8.50 | - |

| C2 | - | 110.0 |

| C3-H | 6.50 | 115.0 |

| C4-H | 6.20 | 105.0 |

| C5-H | 6.80 | 120.0 |

| C≡N | - | 118.0 |

Material Science Modeling

The unique electronic structure of this compound, characterized by the aromatic pyrrole ring and the strongly electron-withdrawing nitrile groups, makes it a promising candidate for various applications in material science. Computational modeling plays a pivotal role in exploring and predicting its properties for these applications.

Computational Materials Science for Optoelectronic Properties

The optoelectronic properties of organic materials are governed by their electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that determines the material's absorption and emission of light, as well as its charge transport characteristics.

DFT and Time-Dependent DFT (TD-DFT) are the primary computational tools used to investigate the optoelectronic properties of molecules like this compound. These calculations can predict the HOMO and LUMO energy levels, the energy gap, and the nature of electronic transitions. The presence of two nitrile groups is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, which could be advantageous for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

An illustrative table of calculated HOMO, LUMO, and energy gap values for pyrrole and a substituted derivative is provided below to demonstrate the effect of functionalization on these key electronic parameters.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrrole | -5.50 | 1.50 | 7.00 |

| 2-Cyanopyrrole | -6.20 | -0.50 | 5.70 |

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of molecular systems, providing insights into the interactions between molecules and their self-assembly into larger structures. nih.gov For this compound, MD simulations can be used to investigate how individual molecules interact with each other to form supramolecular assemblies, which are crucial for the performance of organic materials in the solid state. mdpi.com

These simulations can model the intermolecular forces, such as hydrogen bonding (involving the N-H group) and dipole-dipole interactions (due to the polar nitrile groups), that govern the packing of the molecules in a crystal or thin film. Understanding these interactions is key to predicting the morphology and charge transport properties of materials based on this compound. MD simulations can help in designing materials with desired packing motifs for efficient charge transport. nih.gov

Molecular Electrostatic Potential Analysis for Material Design

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netnih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, indicating sites that are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

For this compound, the MEP map is expected to show a negative potential (electron-rich region) around the nitrogen atoms of the nitrile groups and a positive potential (electron-poor region) around the N-H proton. This information is valuable for designing new materials, as it helps in understanding and predicting intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of well-ordered supramolecular structures. By identifying the regions of electrostatic interaction, MEP analysis can guide the design of co-crystals and other multicomponent materials with tailored properties. nih.gov

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Pyrrole (B145914) Dicarbonitrile Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful methods to analyze complex data, predict molecular properties, and optimize synthetic routes. For 1H-Pyrrole-2,4-dicarbonitrile, these computational approaches are set to revolutionize how its derivatives are designed, synthesized, and characterized.

Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of properties and activities of novel molecules. When applied to this compound, cheminformatics can be used to build extensive virtual libraries of derivatives and screen them for potential applications. Machine learning models, trained on large datasets of known chemical reactions, can predict the outcomes of synthetic pathways, including reaction yields and potential byproducts. researchgate.netdntb.gov.ua

Deep learning models, for instance, can analyze the structure of reactants and reagents to anticipate the most likely products of a chemical reaction. arxiv.org This predictive power is crucial for planning efficient syntheses of complex pyrrole dicarbonitrile derivatives, saving significant time and resources in the laboratory. arxiv.orgnih.gov For example, a random forest model trained on over 1,200 condensation reactions of pyrroles and dipyrromethanes has successfully predicted reaction yields with high accuracy. researchgate.net Such models could be adapted to forecast the viability and efficiency of novel synthetic routes to functionalized 1H-Pyrrole-2,4-dicarbonitriles. The development of these predictive models relies on the availability of high-quality, large-scale datasets from experiments or computational simulations. arxiv.orgengineering.org.cn

| AI/ML Application | Description | Potential Impact on this compound Research | Example Data Sources |

|---|---|---|---|

| QSAR/QSPR Modeling | Quantitative Structure-Activity/Property Relationship models predict the biological activity or physicochemical properties of a molecule based on its structure. | Rapidly screen virtual derivatives for desired properties (e.g., therapeutic activity, material characteristics) without initial synthesis. | Experimental biological assay data, physicochemical property measurements (e.g., solubility, melting point). |

| Reaction Yield Prediction | ML algorithms are trained on existing reaction data to predict the yield of a new, proposed reaction. dntb.gov.ua | Optimize reaction conditions for the synthesis and functionalization of the pyrrole core, improving efficiency and reducing waste. researchgate.net | High-throughput experimentation data, electronic lab notebooks (ELNs), published reaction databases. researchgate.netarxiv.org |

| Retrosynthesis Planning | AI tools analyze a target molecule and propose potential synthetic pathways by working backward from the final product. | Identify novel and efficient synthetic routes to complex derivatives of this compound. | Patented and published reaction data (e.g., USPTO, Reaxys). |

| De Novo Molecular Design | Generative models create novel molecular structures based on a set of desired properties. | Design entirely new pyrrole dicarbonitrile compounds with optimized characteristics for specific applications like drug discovery. | Large databases of known chemical structures and their associated properties (e.g., ChEMBL, PubChem). |

High-Throughput Experimentation (HTE) involves the use of automated robotic systems to perform a large number of experiments in parallel. When combined with AI, HTE can rapidly generate vast datasets for training predictive models. eurekalert.org This synergy creates a powerful feedback loop: HTE provides the data to build robust ML models, and these models, in turn, guide the design of new, more informative experiments. eurekalert.org This approach can accelerate the discovery of optimal conditions for synthesizing and functionalizing this compound.

For example, an automated synthesis platform could systematically vary catalysts, solvents, and temperatures for a specific functionalization reaction on the pyrrole ring. The resulting yield data would be fed into an ML algorithm to identify the optimal conditions, a task that would be prohibitively labor-intensive if performed manually. This combination of AI and automated chemistry has been shown to double the average yield for certain complex reactions. eurekalert.org This data-driven approach is not limited to synthesis; it can also be used for screening libraries of pyrrole derivatives for biological activity, identifying promising candidates for drug development. nih.govresearchgate.net

Novel Catalytic Systems for Pyrrole Dicarbonitrile Synthesis

The development of efficient and selective catalytic systems is paramount for the synthesis and functionalization of pyrrole-containing molecules. Recent advances in organocatalysis, biocatalysis, and transition metal catalysis offer promising avenues for creating diverse this compound derivatives under milder and more controlled conditions.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based catalysts. rsc.orgrsc.org From a green chemistry perspective, organocatalytic approaches are highly attractive. rsc.org For pyrrole synthesis, organocatalysts like urea (B33335) can activate carbonyl compounds for Paal-Knorr cycloaddition reactions. rsc.org Chiral phosphoric acids have been successfully used in the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles, demonstrating the potential for precise stereochemical control. nih.gov

Biocatalysis utilizes enzymes to catalyze chemical reactions, offering high selectivity and operation under mild, aqueous conditions. Enzymes like transaminases can be used in a biocatalytic version of the Knorr pyrrole synthesis. nih.gov Furthermore, lipases have been employed to catalyze the synthesis of pyrrole disulfides in ethanol (B145695), showcasing a green and efficient method. mdpi.com While the direct biocatalytic synthesis of this compound has yet to be extensively explored, these examples highlight the potential for developing enzymatic routes to this compound and its derivatives.

Transition metal catalysis remains a cornerstone of modern organic synthesis, enabling a wide range of transformations for the construction and functionalization of heterocyclic compounds like pyrroles. tohoku.ac.jpelsevierpure.com Catalysts based on rhodium and zinc have been shown to efficiently convert dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org Iridium-catalyzed reactions provide a sustainable pathway for pyrrole synthesis by linking secondary alcohols and amino alcohols, eliminating hydrogen gas as the only byproduct. nih.gov

For the functionalization of the pyrrole core, transition metal-catalyzed C-H activation has become a particularly powerful strategy. tohoku.ac.jpnih.gov This approach allows for the direct introduction of new functional groups onto the pyrrole ring, avoiding the need for pre-functionalized starting materials and thus improving atom economy. These advanced catalytic methods are crucial for selectively modifying the this compound scaffold to generate a diverse array of molecules for screening and application.

| Catalytic System | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Atroposelective Cyclization | Metal-free, high enantioselectivity, atom-economic. | nih.gov |

| Biocatalysis | Transaminase (ATA) | Knorr-type Pyrrole Synthesis | High selectivity, mild aqueous conditions, environmentally friendly. | nih.gov |

| Biocatalysis | Lipase | Pyrrole Disulfide Synthesis | Green solvent (ethanol), high yields, environmentally benign. | mdpi.com |

| Transition Metal Catalysis | Zinc Iodide (ZnI₂) | Cyclization of Dienyl Azides | Mild room temperature conditions, cost-effective compared to rhodium. | organic-chemistry.org |

| Transition Metal Catalysis | Iridium Complex | Deoxygenative C-N/C-C Coupling | Sustainable (H₂ is the only byproduct), tolerates many functional groups. | nih.gov |

Green and Sustainable Chemistry Innovations

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. The synthesis of pyrroles, including this compound, is an active area for such innovations.

Key strategies include the use of greener solvents, such as water or ethanol, or performing reactions under solvent-free conditions. researchgate.neted.gov For example, a cobalt-based catalyst has been used for the one-pot synthesis of N-substituted pyrroles from nitroarenes in ethanol, a green solvent. researchgate.net The Paal-Knorr synthesis, a classic method for pyrrole formation, has been adapted to be solvent- and catalyst-free, relying on simple heating of the reactants. ed.gov Another approach involves using ultrasound activation, which can increase reaction rates and avoid the need for high temperatures. semanticscholar.org

Development of Eco-Friendly Solvents and Reagents

The chemical industry's shift towards sustainability has put a spotlight on replacing conventional, often hazardous, organic solvents with greener alternatives. nih.gov For the synthesis of pyrrole derivatives, this involves exploring reaction media that are less toxic, biodegradable, and sourced from renewable feedstocks. semanticscholar.orgfrontiersin.org

Key research directions include:

Water as a Reaction Medium: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Research into Paal-Knorr and other pyrrole syntheses has demonstrated the feasibility of using water, often with the aid of catalysts, to achieve high yields. semanticscholar.orgorganic-chemistry.org Future work will likely adapt these methods for dinitrile-substituted pyrroles.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. semnan.ac.ir Their negligible vapor pressure reduces air pollution, and their properties can be tuned by modifying the cation and anion. Their application in multicomponent reactions to create polyfunctionalized pyrroles has been explored and shows promise for complex syntheses. semnan.ac.ir

Solvent-Free Conditions: Conducting reactions without a solvent is a primary goal of green chemistry, as it eliminates solvent-related waste entirely. ijcea.orgnih.gov Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been shown to accelerate reaction rates and improve yields for various heterocyclic compounds, including pyrroles. nih.govresearchgate.net

Bio-based Solvents: Solvents derived from biomass, such as ethanol or Polarclean, are emerging as sustainable replacements for petroleum-based solvents. semanticscholar.orgresearchgate.net

Table 1: Comparison of Conventional and Eco-Friendly Solvents for Pyrrole Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Dichloromethane, Toluene, DMF | High solubility for many reagents, well-established procedures. | Toxic, volatile, often petroleum-derived, significant waste generation. |

| Water | H₂O | Non-toxic, inexpensive, non-flammable. | Poor solubility for non-polar reactants, may require high temperatures. |

| Ionic Liquids | [Simp]HSO₄ | Negligible volatility, recyclable, can act as catalysts. semnan.ac.ir | High cost, potential toxicity, viscosity can be an issue. |

| Neat (Solvent-Free) | N/A | Eliminates solvent waste, can lead to faster reactions. acs.org | Limited to thermally stable reactants, potential for mixing issues. |

Waste Minimization and Atom Economy Strategies

Beyond green solvents, a significant focus is on designing synthetic routes that are inherently more efficient, minimizing waste by maximizing the incorporation of reactant atoms into the final product. This concept is quantified by the principle of atom economy.

Future strategies applicable to this compound synthesis include:

Catalytic Processes: The use of catalysts, particularly heterogeneous catalysts, is crucial for waste reduction. nih.gov Catalysts can be used in small amounts and are often recyclable, avoiding the large quantities of waste associated with stoichiometric reagents. frontiersin.org For pyrrole synthesis, various metal-catalyzed (e.g., Mn, Ir, Ag) dehydrogenative coupling and annulation reactions are being developed that produce minimal byproducts like water or hydrogen gas. nih.govnih.govdtu.dk

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that contains portions of all reactants. semnan.ac.ir These reactions are highly atom-economical and efficient. Designing an MCR for this compound could significantly streamline its synthesis from simple precursors.

Reaction Optimization: Classical methods like the Paal-Knorr synthesis are noted for having good atom economy, as they typically only eliminate water molecules. ed.gov Future research will involve optimizing these existing pathways by using catalytic conditions to reduce energy consumption and simplify purification, further minimizing waste. organic-chemistry.org

Cascade Reactions: These reactions involve a sequence of intramolecular transformations, often triggered by a single event, which can rapidly build molecular complexity from a simple starting material. A silver-catalyzed cascade reaction has been shown to produce multisubstituted pyrroles with high atom economy. researchgate.net

Exploration of Advanced Structural Architectures

The unique electronic properties and functional groups of this compound make it an attractive building block for the construction of sophisticated, functional materials. The pyrrole core is an electron-rich aromatic system, while the nitrile groups can participate in a variety of non-covalent interactions or be used as synthetic handles for further functionalization.

Self-Assembled Systems and Supramolecular Polymers

Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. nih.gov The N-H group and the two nitrile groups on the this compound scaffold are ideal for directing self-assembly through hydrogen bonding and dipole-dipole interactions.

Potential research avenues include:

Hydrogen-Bonded Assemblies: The pyrrole N-H is a hydrogen bond donor, while the nitrile nitrogen atoms are acceptors. This arrangement could be exploited to form one-dimensional chains, tapes, or two-dimensional sheets in the solid state. nih.gov The study of these assemblies is fundamental to crystal engineering and the design of materials with specific packing motifs.

Supramolecular Polymers: By designing monomers that can link together via reversible, non-covalent bonds, it is possible to create supramolecular polymers. nih.gov this compound could be functionalized and used as a rigid core component in such polymers, where the association and dissociation can be controlled by external stimuli like temperature or solvent polarity. Pyrrole derivatives have been successfully incorporated into metallo-supramolecular polymers through coordination with metal ions. frontiersin.org

Liquid Crystals: The rigid, planar structure of the pyrrole ring, combined with appropriate peripheral functionalization, could lead to the development of novel liquid crystalline materials. The nitrile groups would contribute to the strong dipole moment often required for mesophase formation.

Precision Synthesis of Complex Pyrrole-Based Frameworks